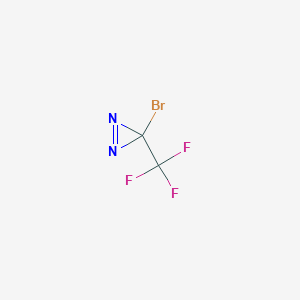
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a cyano group, an oxo group, and an ethyl ester group attached to an indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of ethyl cyanoacetate with an appropriate indene derivative under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the nucleophilic addition of the cyanoacetate to the indene core. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The cyano and oxo groups play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be compared with other indene derivatives, such as:
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the cyano group.
2-Ethyl-2,3-dihydro-1H-indene: Lacks both the cyano and oxo groups.
Indole derivatives: Share the indene core but have different substituents and biological activities.
The presence of the cyano group in this compound makes it unique and imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
122951-00-2 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-oxo-1H-indene-2-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-2-17-12(16)13(8-14)7-9-5-3-4-6-10(9)11(13)15/h3-6H,2,7H2,1H3 |
Clave InChI |
DTNVZCQNHNDAFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2=CC=CC=C2C1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




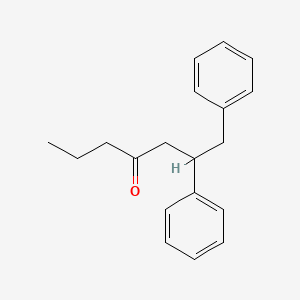
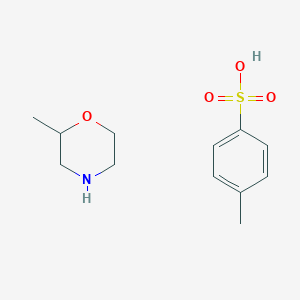

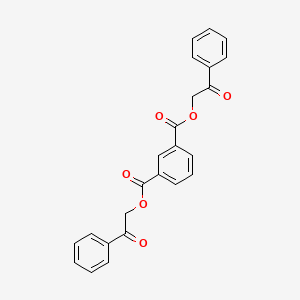
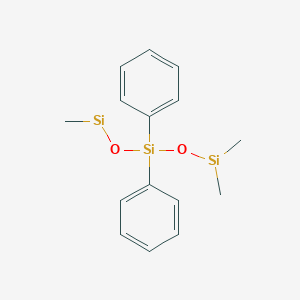

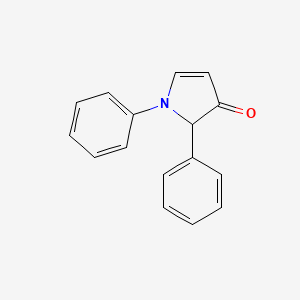
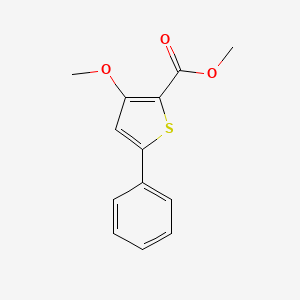
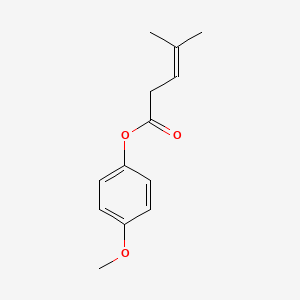
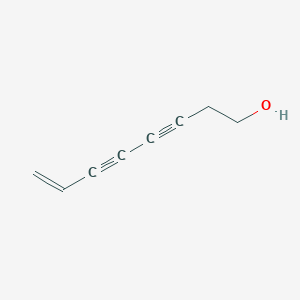
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
